REACTION_CXSMILES
|
S(=O)(=O)(O)O.[CH:6]([C:9](C#N)([CH:15]([CH:21]([CH3:23])[CH3:22])[C:16]([O:18]CC)=[O:17])[C:10]([O:12]CC)=[O:11])([CH3:8])[CH3:7]>O.[OH-].[K+]>[CH:6]([CH:9]([CH:15]([CH:21]([CH3:23])[CH3:22])[C:16]([OH:18])=[O:17])[C:10]([OH:12])=[O:11])([CH3:8])[CH3:7] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
diethyl 2,3-diisopropyl-2-cyanosuccinate
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C(C(=O)OCC)(C(C(=O)OCC)C(C)C)C#N
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at an oil-bath temperature of 160° C. for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Upon the completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature again
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with anhydrous diethyl ether
|
Type
|
CUSTOM
|
Details
|
the solvent was removed from the extract liquor
|
Type
|
CUSTOM
|
Details
|
to afford
|
Type
|
ADDITION
|
Details
|
a mixture of white solids and oily liquid
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with diethyl ether
|
Type
|
CUSTOM
|
Details
|
white precipitates
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
FILTRATION
|
Details
|
The precipitates were filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C(C(=O)O)C(C(=O)O)C(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |